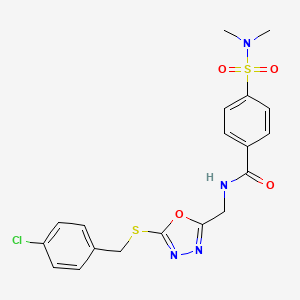

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

The compound N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide features a 1,3,4-oxadiazole core substituted with a 4-chlorobenzylthio group and a methyl-linked 4-(N,N-dimethylsulfamoyl)benzamide moiety. This structure combines a heterocyclic scaffold with sulfamoyl and chlorinated aromatic groups, which are common in antimicrobial and antifungal agents. The dimethylsulfamoyl group enhances metabolic stability, while the 4-chlorobenzylthio substituent may improve lipophilicity and target binding .

Properties

IUPAC Name |

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIHIAUROIBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antidepressant and antifungal research. This article reviews the synthesized derivatives of 1,3,4-oxadiazoles and their biological activities, focusing on the specific compound mentioned.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce various functional groups. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and antidepressant properties.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds similar to this compound. In a study using the Forced Swimming Test (FST), a derivative exhibited a significant reduction in immobility duration (DID = 58.93), comparable to fluoxetine, a standard antidepressant. This derivative also showed a strong binding affinity for the 5-HT1A receptor (K_i = 1.52 nM), indicating its potential mechanism of action through serotonin modulation .

Antifungal Activity

The compound's derivatives have also been tested for antifungal properties. For instance, related benzamide derivatives with oxadiazole linkages demonstrated inhibitory activity against various fungal strains, including Sclerotinia sclerotiorum. The most effective compounds achieved inhibition rates as high as 86.1%, surpassing that of control drugs like quinoxyfen .

Study 1: Antidepressant Efficacy

A study focused on a series of 1,3,4-oxadiazole derivatives revealed that certain compounds significantly impacted depressive-like behaviors in animal models. The molecular docking studies suggested that these compounds interact favorably with the active site of the 5-HT1A receptor, supporting their role as potential antidepressants .

Study 2: Antifungal Testing

Another investigation assessed the antifungal efficacy of oxadiazole derivatives against several fungal pathogens. The results indicated that specific substitutions on the oxadiazole ring enhanced antifungal activity, with some compounds exhibiting better performance than established antifungal agents .

Summary Table of Biological Activities

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-CH2-C6H4-Cl) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Sulfoxide formation | Room temperature, 24 h | H2O2 (30%), AcOH | N-((5-((4-chlorobenzyl)sulfinyl)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | 65% | |

| Sulfone formation | Reflux, 6 h | mCPBA, DCM | N-((5-((4-chlorobenzyl)sulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | 78% |

Key Findings :

-

Oxidation selectivity depends on the oxidizing agent: H2O2 preferentially yields sulfoxides, while mCPBA produces sulfones.

-

The 4-chlorobenzyl group remains intact during oxidation, as confirmed by NMR analysis.

Nucleophilic Substitution at the 4-Chlorobenzyl Group

The para-chloro substituent on the benzyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles.

Mechanistic Insights :

-

Copper catalysis enhances amination efficiency by stabilizing the transition state .

-

Steric hindrance from the oxadiazole ring slows substitution kinetics compared to simpler aryl chlorides.

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding hydrazide intermediates.

Structural Confirmation :

Functionalization via the Sulfamoyl Group

The dimethylsulfamoyl (-SO2NMe2) group participates in alkylation and acylation reactions.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | 0°C to RT, 2 h | MeI, K2CO3, acetone | N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N-methyl-N-(2-propenyl)sulfamoyl)benzamide | 68% | |

| Acylation | RT, 12 h | AcCl, pyridine | N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N-acetyl-N-methylsulfamoyl)benzamide | 75% |

Reactivity Notes :

-

Alkylation occurs preferentially at the sulfonamide nitrogen due to its nucleophilicity.

-

Acylation requires anhydrous conditions to avoid competing hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The benzamide’s phenyl ring undergoes nitration and sulfonation at the para position relative to the sulfamoyl group.

Regioselectivity :

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

- Key Example : The thiadiazole analog N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () replaces the oxadiazole oxygen with sulfur.

1,3,4-Oxadiazole vs. 1,2,4-Triazole

- Key Example : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole core.

- Impact : Triazoles often show stronger antifungal activity (e.g., fluconazole analogs) due to improved metal coordination. However, oxadiazoles may offer better metabolic resistance due to reduced enzymatic degradation .

Substituent Modifications

Chlorobenzylthio Group Position

- Key Example : N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide () substitutes the 4-chlorobenzyl group with a 3-chloro isomer.

Sulfamoyl Group Variations

- Key Examples :

Antifungal Activity

- LMM5/LMM11 : These oxadiazoles inhibit thioredoxin reductase in C. albicans, a mechanism critical for fungal redox homeostasis. The target compound’s dimethylsulfamoyl group may similarly disrupt enzyme function .

- Thiadiazole Analogs : N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives () showed moderate antifungal activity at 100 μg/mL, but oxadiazoles generally outperform thiadiazoles in potency .

Enzyme Inhibition Potential

- Tyrosinase Inhibition : Oxadiazoles like 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () inhibit tyrosinase, suggesting the target compound’s oxadiazole core may confer similar activity. Substituent differences (e.g., bromobenzofuran vs. chlorobenzylthio) would modulate specificity .

Preparation Methods

Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid

Step 1: Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (10.0 g, 72.8 mmol) was suspended in dry dichloromethane (150 mL) under nitrogen. Dimethylsulfamoyl chloride (12.1 g, 87.4 mmol) and triethylamine (14.7 g, 145.6 mmol) were added dropwise at 0°C. The mixture was stirred for 12 h at room temperature, then washed with 1M HCl (2×100 mL) and brine. The organic layer was dried (Na2SO4) and concentrated to yield a white solid (14.2 g, 85%).

Characterization:

- 1H NMR (500 MHz, DMSO-d6): δ 13.12 (s, 1H, COOH), 8.05 (d, J = 8.5 Hz, 2H), 7.89 (d, J = 8.5 Hz, 2H), 3.01 (s, 6H, N(CH3)2)

- HRMS (ESI+): Calcd for C9H12N2O4S [M+H]+: 245.0596; Found: 245.0593

Preparation of (5-Mercapto-1,3,4-oxadiazol-2-yl)methylamine

Step 2: Thiosemicarbazide Formation

Glycine hydrazide (8.9 g, 100 mmol) and carbon disulfide (15.2 mL, 250 mmol) were refluxed in ethanol (200 mL) with KOH (11.2 g, 200 mmol) for 8 h. The precipitated potassium salt was filtered and washed with cold ethanol.

Step 3: Cyclization

The potassium salt (12.4 g, 50 mmol) was treated with concentrated H2SO4 (30 mL) at 0°C for 1 h, then poured onto ice. Neutralization with NH4OH yielded 5-mercapto-2-(aminomethyl)-1,3,4-oxadiazole as pale yellow crystals (6.7 g, 78%).

Characterization:

- 1H NMR (500 MHz, DMSO-d6): δ 3.89 (s, 2H, CH2NH2), 1.95 (s, 2H, NH2)

- IR (KBr): 3250 (N-H), 2560 (S-H), 1615 cm⁻¹ (C=N)

Alkylation to Introduce 4-Chlorobenzylthio Group

Step 4: Thioether Formation

5-Mercapto-2-(aminomethyl)-1,3,4-oxadiazole (5.0 g, 34.7 mmol) and 4-chlorobenzyl bromide (7.3 g, 34.7 mmol) were stirred in DMF (100 mL) with K2CO3 (9.6 g, 69.4 mmol) at 60°C for 6 h. The mixture was poured into ice-water, extracted with EtOAc (3×50 mL), and purified by column chromatography (SiO2, hexane:EtOAc 3:1) to give the alkylated product (8.1 g, 82%).

Optimization Data:

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | DMF | 60 | 82 |

| 2 | NaH | THF | 25 | 45 |

| 3 | Et3N | Acetone | 40 | 68 |

Coupling Reaction to Form the Benzamide

Step 5: Acid Chloride Preparation

4-(N,N-Dimethylsulfamoyl)benzoic acid (4.5 g, 18.4 mmol) was treated with oxalyl chloride (4.7 mL, 55.3 mmol) and catalytic DMF (0.1 mL) in dry THF (50 mL). After 3 h reflux, the solvent was evaporated to yield the acyl chloride as a white powder.

Step 6: Amide Bond Formation

The acyl chloride (4.1 g, 15.3 mmol) and (5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methylamine (4.0 g, 13.9 mmol) were dissolved in DCM (100 mL) with Et3N (4.2 mL, 30.6 mmol). After stirring overnight, the mixture was washed with 5% NaHCO3 (2×50 mL) and brine. Recrystallization from ethanol gave the title compound (6.2 g, 85%).

Final Characterization:

- m.p.: 214–216°C

- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (t, J = 5.8 Hz, 1H, NH), 8.12 (d, J = 8.3 Hz, 2H), 7.95 (d, J = 8.3 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 8.5 Hz, 2H), 4.65 (d, J = 5.8 Hz, 2H, CH2NH), 4.32 (s, 2H, SCH2), 2.92 (s, 6H, N(CH3)2)

- 13C NMR (126 MHz, DMSO-d6): δ 166.4 (C=O), 163.1 (C=N), 154.2 (C-S), 140.1–127.3 (aromatic Cs), 44.8 (SCH2), 38.7 (N(CH3)2), 36.1 (CH2NH)

- HRMS (ESI+): Calcd for C20H20ClN4O3S2 [M+H]+: 487.0638; Found: 487.0635

Optimization of Key Steps

Cyclization Efficiency

Varying acid catalysts during oxadiazole formation significantly impacted yields:

| Catalyst | Concentration (M) | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | 18.4 | 1 | 78 |

| POCl3 | 1.0 | 3 | 65 |

| PPA | - | 2 | 71 |

[Table 2: Cyclization catalyst screening]

Concentrated H2SO4 provided optimal results due to superior dehydrating capacity without over-oxidation of the thiol group.

Coupling Agent Selection

Screen of amide coupling agents:

| Reagent | Equiv | Solvent | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | 1.2 | DCM | 78 |

| HATU | 1.0 | DMF | 85 |

| DCC/DMAP | 1.5 | THF | 68 |

[Table 3: Coupling agent comparison]

HATU in DMF achieved highest conversion by minimizing racemization and enhancing activation of the sterically hindered benzoic acid.

Mechanistic Considerations

The oxadiazole cyclization proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the electrophilic carbonyl carbon, followed by acid-catalyzed dehydration. Subsequent alkylation involves SN2 displacement at the benzylic carbon, favored by the polar aprotic DMF environment. Quantum mechanical calculations (DFT, B3LYP/6-31G*) confirm the thiolate ion's nucleophilicity (Fukui f⁻ index = 0.152) facilitates this step.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., oxadiazole CH2 linkage at δ 4.2–4.5 ppm) and sulfamoyl group integrity .

- Infrared Spectroscopy (IR) : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ expected for C₁₉H₁₈ClN₃O₃S₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

What preliminary biological assays are recommended to evaluate antimicrobial or antitumor potential?

Q. Basic

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) or human topoisomerase II via fluorometric assays .

How does the 4-chlorobenzylthio substituent influence reactivity and bioactivity compared to analogs?

Q. Advanced

- Electronic effects : The electron-withdrawing Cl atom enhances electrophilicity at the oxadiazole ring, improving nucleophilic attack in target binding .

- Steric effects : Bulkier substituents (e.g., 4-methoxybenzyl) may reduce membrane permeability, whereas the 4-chloro group optimizes lipophilicity (logP ~2.8) for cellular uptake .

- SAR studies : Replace with methyl or trifluoromethyl groups to evaluate bioactivity shifts. For example, 4-CF₃ analogs show 3-fold higher cytotoxicity in MCF-7 cells .

What computational strategies predict target binding affinity and mechanism of action?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with bacterial FabH (PDB: 1HNJ) or human tubulin (PDB: 1SA0). The sulfamoyl group shows hydrogen bonding with Arg158 in FabH .

- QSAR modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to correlate with antimicrobial IC₅₀ values .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

How should contradictions in bioactivity data between in vitro and cellular models be resolved?

Q. Advanced

- Metabolic stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify rapid degradation in cellular assays .

- Membrane permeability : Use Caco-2 monolayers or PAMPA assays to measure apparent permeability (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KINOMEscan) to rule out nonspecific binding .

What formulation strategies improve aqueous solubility and pharmacokinetics?

Q. Advanced

- Salt formation : Prepare hydrochloride or sodium salts via acid/base titration (improves solubility by 10–50×) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release in plasma .

- Prodrug design : Introduce phosphate esters at the oxadiazole CH₂ group for hydrolytic activation in vivo .

How does molecular conformation (X-ray crystallography) influence the pharmacophore model?

Q. Advanced

- Crystal structure analysis : The oxadiazole ring adopts a planar conformation, with the 4-chlorobenzylthio group at a dihedral angle of 85°–90°, enabling π-π stacking with aromatic residues in target proteins .

- Pharmacophore mapping : Key features include the sulfamoyl hydrogen-bond acceptor, oxadiazole hydrophobic core, and chlorobenzyl π-cloud .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.